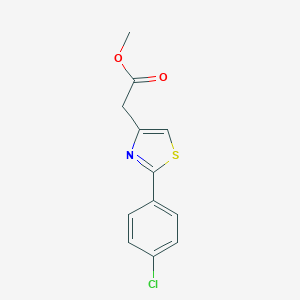

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-(4-chlorophenyl)thiazole-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| HCl in methanol (reflux) | 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid | N/A | |

| LiOH in aqueous ethanol (reflux) | 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid | 86% |

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Basic Hydrolysis : Deprotonation by hydroxide ion generates a tetrahedral intermediate, which collapses to release the carboxylate anion.

Applications :

The carboxylic acid derivative is a precursor for amide formation (e.g., coupling with amines via EDC/HOBt).

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in electrophilic and nucleophilic substitutions due to its aromatic heterocyclic structure.

Example Reaction: Cyanide Substitution

A closely related compound, 4-chloromethyl-2-(4-chlorophenyl)thiazole, undergoes nucleophilic substitution with sodium cyanide to form 2-(4-chlorophenyl)-4-cyanomethylthiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaCN in 2-ethoxyethanol | 90–100°C, 4 hours | 2-(4-Chlorophenyl)-4-cyanomethylthiazole | N/A |

Mechanism :

-

The chloride leaving group is replaced by cyanide via an SN2 mechanism, facilitated by polar aprotic solvents.

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions yields thiazole-tethered 1,2,4-oxadiazoles .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DMAD in methanol | Reflux, 30 minutes | 5-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1,2,4-oxadiazole | 66% |

Mechanism :

-

Thia-Michael addition of the thiazole sulfur to the triple bond of DMAD, followed by cyclization.

Reduction of the Ester Group

While direct reduction data for this compound is limited, analogous thiazole esters (e.g., ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate) are reduced using LiAlH₄ to produce alcohols .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT | 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol |

Applications :

The alcohol derivative can be further functionalized via oxidation or alkylation.

Electrophilic Aromatic Substitution

The thiazole ring directs electrophilic substitution to the 5-position due to electron-donating effects of the sulfur and nitrogen atoms. Halogenation and nitration are feasible but require specific conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ in acetic acid | 25°C, 12 hours | 5-Bromo-2-(4-chlorophenyl)thiazol-4-ylacetate |

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids, though direct examples are scarce. Similar compounds undergo palladium-catalyzed coupling to introduce aryl/heteroaryl groups .

Applications De Recherche Scientifique

Chemistry

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate serves as a building block for synthesizing more complex molecules. Its thiazole moiety is integral in developing various derivatives with enhanced biological activities.

Biology

This compound has been investigated for its antimicrobial and antifungal properties. Thiazole derivatives, including this compound, have shown efficacy against a range of microbial species due to their ability to inhibit enzyme activity critical for microbial growth .

Medicine

This compound is being explored for its antitumor and antiviral activities. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy. For instance, related thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. It affects neurotransmitter synthesis, particularly acetylcholine, which is vital for nervous system function.

Molecular Mechanism

At the molecular level, this compound interacts with specific proteins and enzymes, leading to inhibition or activation that can alter cellular metabolism and growth .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting a broad-spectrum potential .

Anticancer Potential

A study evaluated various thiazole derivatives for their anticancer effects on human lung adenocarcinoma cells (A549). The results indicated that compounds with structural similarities to this compound had IC50 values indicating strong antiproliferative effects, thereby supporting further research into this compound as a potential anticancer agent .

Mécanisme D'action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with cellular pathways, leading to antimicrobial and antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

Tiazofurin: An antineoplastic drug.

Comparison: Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is unique due to its specific structural features and the presence of the chlorophenyl group, which enhances its biological activity. Compared to other thiazole derivatives, this compound exhibits a broader range of applications and higher potency in certain biological assays .

Activité Biologique

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily investigated for its antimicrobial , antifungal , antitumor , and antiviral properties, making it a valuable candidate for drug development. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Thiazole derivatives like this compound exhibit a variety of mechanisms through which they exert their biological effects:

- DNA Interaction : Many thiazole compounds can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth, thereby displaying antimicrobial properties. It also modulates various biochemical pathways, influencing cellular metabolism and signaling .

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell functions and inhibit growth.

Antitumor Activity

The compound has demonstrated promising antitumor effects in several studies. For instance, it showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.61 µg/mL against specific cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic activity.

Antiviral Potential

This compound has also been explored for its antiviral properties. It has been linked to inhibition of flavivirus replication, demonstrating potential as an antiviral agent . The compound's mechanism involves targeting viral proteins critical for replication.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antitumor Study : A study on thiazole derivatives indicated that compounds similar to this compound exhibit significant growth inhibition in cancer cell lines, particularly MCF-7 and MDA-MB-231, with IC50 values ranging from 5.73 µM to 12.15 µM .

- Antiviral Research : Another investigation focused on phenylthiazole derivatives revealed that modifications to the thiazole structure could enhance antiviral activity against flaviviruses, indicating potential applications in treating viral infections .

- Mechanistic Insights : Detailed studies using molecular docking simulations have shown that thiazole derivatives can effectively bind to target proteins such as VEGFR-2, suggesting a mechanism for their antiproliferative effects .

The compound interacts with various biomolecules, influencing enzyme activity and cellular processes. The stability of this compound under physiological conditions is crucial for its therapeutic potential. Studies indicate that while it remains stable over time, degradation products may alter its biological efficacy .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses often yield beneficial effects such as enhanced antimicrobial or antitumor activity, while higher doses may lead to toxicity . This necessitates careful dosage optimization in therapeutic applications.

Summary Table of Biological Activities

| Biological Activity | IC50 (µg/mL or µM) | Mechanism |

|---|---|---|

| Antitumor | 1.61 ± 1.92 | DNA binding, enzyme inhibition |

| Antiviral | Varies | Targeting viral proteins |

| Antimicrobial | Varies | Disruption of microbial functions |

Propriétés

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJGPMQTCOMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.